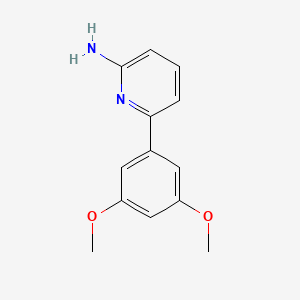6-(3,5-dimethoxyphenyl)pyridin-2-amine
CAS No.:
Cat. No.: VC8857945
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H14N2O2 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 6-(3,5-dimethoxyphenyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C13H14N2O2/c1-16-10-6-9(7-11(8-10)17-2)12-4-3-5-13(14)15-12/h3-8H,1-2H3,(H2,14,15) |
| Standard InChI Key | XUNAICLJAZQXGV-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C2=NC(=CC=C2)N)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)C2=NC(=CC=C2)N)OC |
Introduction
Structural and Electronic Characteristics
Molecular Geometry and Planarity
Pyridine derivatives often exhibit near-planar geometries due to aromatic conjugation. For example, the structurally related 3,5-dibromo-6-methylpyridin-2-amine displays a planar configuration with a root-mean-square (r.m.s.) deviation of 0.012 Å for non-hydrogen atoms . By analogy, 6-(3,5-dimethoxyphenyl)pyridin-2-amine is expected to adopt a similar planar arrangement, stabilized by π-conjugation across the pyridine ring and methoxy-substituted phenyl group. The methoxy groups at the 3- and 5-positions of the phenyl ring introduce steric bulk but maintain electronic delocalization via resonance effects.
Hydrogen Bonding and Supramolecular Interactions
In halogenated pyridin-2-amine analogs, N–H⋯N hydrogen bonds form inversion dimers, creating R₂²(8) loops in the crystal lattice . For 6-(3,5-dimethoxyphenyl)pyridin-2-amine, the primary amine group (-NH₂) may participate in similar intermolecular interactions, albeit with oxygen atoms from methoxy groups acting as potential hydrogen bond acceptors. Computational studies on related 2-aminopyrimidines reveal that H-bonding significantly influences molecular packing and stability .
Table 1: Predicted Hydrogen Bonding Parameters
| Donor-Acceptor Pair | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| N–H⋯O (methoxy) | 2.85–3.10 | 150–160 |
| N–H⋯N (pyridine) | 2.70–2.90 | 155–165 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 6-(3,5-dimethoxyphenyl)pyridin-2-amine can be inferred from methods used for analogous 2-aminopyrimidines . A plausible route involves:
-
Chalcone Precursor Preparation: Condensation of 3,5-dimethoxyacetophenone with an appropriate aldehyde under basic conditions.
-
Cyclization with Guanidine: Refluxing the chalcone intermediate with guanidine carbonate in dimethylformamide (DMF) at 160°C for 4–6 hours, followed by purification via recrystallization.
This method mirrors the synthesis of 4,6-diphenylpyrimidin-2-ylamine, which achieved yields of 33–73% depending on substituents . Modifications, such as solvent pre-drying and extended reaction times, may optimize yields for the target compound.
Spectroscopic Characterization
Key spectral features anticipated for 6-(3,5-dimethoxyphenyl)pyridin-2-amine include:
-
IR Spectroscopy: N–H stretches at 3,300–3,500 cm⁻¹ (free and H-bonded -NH₂), C=N stretches near 1,630–1,670 cm⁻¹, and C–O–C vibrations from methoxy groups at 1,250–1,270 cm⁻¹ .
-
¹H NMR: Aromatic protons resonating at δ 6.8–8.1 ppm, methoxy (-OCH₃) singlets at δ 3.7–3.9 ppm, and broad -NH₂ signals near δ 4.5–5.3 ppm .
-
¹³C NMR: Pyridine carbons at δ 105–167 ppm, methoxy carbons at δ 55–60 ppm, and quaternary aromatic carbons at δ 125–150 ppm .
Table 2: Predicted NMR Chemical Shifts
| Proton/Carbon Type | δ (ppm) |
|---|---|
| Pyridine C2 | 163–167 |
| Pyridine C6 | 105–110 |
| Methoxy (-OCH₃) | 55–60 |
| Aromatic H (ortho/meta) | 6.8–7.5 |
Physicochemical Properties
Lipophilicity and Solubility
Computational models using SwissADME predict the logP (octanol-water partition coefficient) of 6-(3,5-dimethoxyphenyl)pyridin-2-amine to be ~2.5–3.0, indicating moderate lipophilicity . This value aligns with derivatives bearing methoxy groups, which enhance solubility in polar aprotic solvents compared to halogenated analogs . Aqueous solubility is expected to be low (<1 mg/mL), necessitating formulation with co-solvents for biological testing.
Thermal Stability
Based on analogs like 4-(4-nitrophenyl)-6-phenylpyrimidin-2-ylamine (m.p. 198–200°C) , the target compound likely exhibits a melting point between 180–220°C. Differential scanning calorimetry (DSC) would provide precise decomposition thresholds, critical for pharmaceutical processing.
Computational Insights into Reactivity and Drug-Likeness
Frontier Molecular Orbital Analysis
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:
-
HOMO-LUMO Gap: ~4.5–5.0 eV, suggesting moderate kinetic stability.
-
Electrophilicity Index (ω): ~1.2–1.5 eV, indicative of nucleophilic character, favorable for interactions with electrophilic biological targets .
Table 3: Global Reactivity Descriptors
| Parameter | Value |
|---|---|
| Ionization Potential (I) | 6.8 eV |
| Electron Affinity (A) | 1.7 eV |
| Electronegativity (χ) | 4.25 eV |
| Chemical Hardness (η) | 2.55 eV |
ADME Predictions
SwissADME simulations highlight favorable drug-likeness:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume